(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate

描述

Introduction to (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium Dihydrogen Phosphate

Chemical Identity and Nomenclature

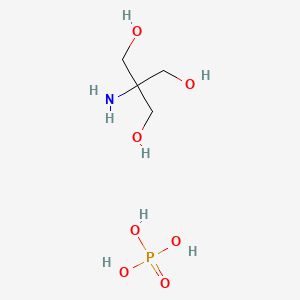

The compound is systematically named [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium dihydrogen phosphate under IUPAC nomenclature. Its molecular formula is C₄H₁₄NO₇P , with a molecular weight of 219.13 g/mol . The structure features a central ammonium group bonded to three hydroxymethyl moieties and a dihydrogen phosphate anion, enabling hydrogen bonding and solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.13 g/mol | |

| Solubility in Water | 0.5 M at 20°C | |

| Melting Point | 170–174°C | |

| Density | 1.7±0.1 g/cm³ |

Historical Development and Discovery

The parent compound, Tris(hydroxymethyl)aminomethane (Tris), was first synthesized in 1948 by Commercial Solvents Corporation as part of efforts to develop non-toxic buffers for biological systems. The phosphate derivative emerged in the 1960s as researchers sought buffers with extended pH ranges and enhanced ionic stability. By incorporating a phosphate group, this variant addressed limitations of traditional Tris buffers in nucleotide synthesis and protein isolation.

Significance in Biochemical Research

Tris-phosphate monobasic serves three primary roles:

- Biological Buffer : Maintains pH stability (7.0–9.0) in enzymatic assays and cell culture media.

- Nucleotide Synthesis Precursor : Its phosphate group integrates into DNA/RNA biosynthesis pathways, facilitating studies on replication and repair mechanisms.

- Protein Purification Agent : Enhances solubility of hydrophobic proteins in chromatography by modulating ionic interactions.

For example, in SDS-PAGE electrophoresis, Tris-phosphate buffers enable precise separation of polypeptides by maintaining consistent conductivity during gel runs.

Classification Among Biological Buffers

Biological buffers are categorized by their effective pH ranges and ionic strengths. Tris-phosphate monobasic belongs to the Good’s buffers family, which are zwitterionic compounds with minimal interference in biochemical reactions.

Table 2: Comparison with Related Buffers

| Buffer | Effective pH Range | pKa (25°C) | Key Applications |

|---|---|---|---|

| Tris-phosphate | 7.0–9.0 | ~7.8 | Nucleic acid electrophoresis |

| Tris-HCl | 7.2–9.0 | 8.07 | Protein crystallization |

| Phosphate (Na₂HPO₄) | 6.0–8.0 | 7.21 | Cell culture media |

The phosphate group in Tris-phosphate lowers the effective pKa compared to Tris-HCl (8.07 → ~7.8), making it suitable for neutral pH experiments. This adjustment is critical in PCR protocols where slight pH shifts can inhibit Taq polymerase activity.

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.H3O4P/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEXUIVKURIPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220199 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6992-39-8 | |

| Record name | Tris(hydroxymethyl)methylammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Tris phosphate, also known as EINECS 230-260-2 or Tris(hydroxymethyl)aminomethane phosphate, is a compound that primarily targets enzymes in biochemical reactions. It has been shown to interact with enzymes such as trypsin, chymotrypsin, and penicillin G acylase (PGA) during immobilization.

Mode of Action

Tris phosphate interacts with its targets by affecting the stability of the enzymes. The presence of Tris phosphate during immobilization of enzymes like trypsin, chymotrypsin, and PGA has been shown to reduce the thermal stability of the immobilized biocatalysts.

Biochemical Pathways

It is known that tris phosphate can influence the stability of enzymes, which could potentially affect a wide range of biochemical pathways where these enzymes play a crucial role.

Pharmacokinetics

It is known that tris phosphate can interact with enzymes and affect their stability, which could potentially influence its bioavailability.

Result of Action

The primary result of Tris phosphate’s action is the reduced stability of certain enzymes. This can lead to changes in the enzymes’ functionality and potentially affect various biochemical processes.

Action Environment

The action of Tris phosphate can be influenced by various environmental factors. For example, the presence of other compounds during the immobilization of enzymes can affect the interaction between Tris phosphate and its targets. .

生化分析

Biochemical Properties

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate plays a crucial role in biochemical reactions as a buffer. It interacts with enzymes, proteins, and other biomolecules to maintain the pH stability required for optimal enzymatic activity. For instance, it is commonly used in electrophoresis and chromatography to stabilize the pH of the medium, ensuring accurate separation and analysis of biomolecules. The compound’s buffering capacity is due to its ability to donate and accept protons, thus resisting changes in pH upon the addition of acids or bases.

Cellular Effects

This compound influences various cellular processes by maintaining the pH stability necessary for cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for these processes to occur. For example, in cell culture experiments, the compound helps maintain the pH of the culture medium, ensuring the cells remain healthy and function optimally.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules to maintain pH stability. It binds to hydrogen ions, preventing significant changes in pH that could disrupt biochemical reactions. This buffering action is essential for enzyme activity, as many enzymes require specific pH conditions to function correctly. Additionally, the compound can influence gene expression by maintaining the pH environment necessary for transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its buffering capacity may decrease over extended periods or under extreme conditions. Long-term studies have shown that the compound can maintain pH stability for several hours to days, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively maintains pH stability without causing adverse effects. At high doses, it may lead to toxicity or other adverse effects, such as metabolic imbalances or disruptions in cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to maintaining pH stability. It interacts with enzymes and cofactors that regulate acid-base balance in cells. The compound’s buffering action helps maintain the optimal pH required for metabolic reactions, ensuring proper metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which affect its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its buffering capacity and its ability to maintain pH stability in different cellular environments.

生物活性

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate, commonly referred to as Tris phosphate, is a quaternary ammonium compound with significant biological activity. This compound's unique structural features contribute to its diverse applications in biochemistry and pharmaceuticals.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes hydroxymethyl groups and a phosphate moiety, which enhance its solubility in polar solvents and allow for hydrogen bonding. These characteristics are crucial for its biological interactions and functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, protecting cells from oxidative stress. This property is vital for cellular health and may have implications in aging and disease prevention.

- Antimicrobial Activity : The quaternary ammonium structure suggests potential antimicrobial properties against various pathogens. These properties make it a candidate for use in disinfectants and antiseptics .

- Cellular Signaling : The phosphate group plays a critical role in cellular signaling pathways, particularly in energy metabolism and signal transduction. This functionality is essential for maintaining cellular homeostasis and responding to environmental changes .

The mechanisms by which this compound exerts its biological effects include:

- Enzymatic Reactions : The compound participates in metabolic pathways mediated by enzymes, facilitating various biochemical reactions crucial for cellular function.

- Interaction with Biomolecules : Studies have shown that this compound can interact with proteins and nucleic acids, influencing their structure and function. These interactions are fundamental to its role as a biological buffer and in nucleotide synthesis .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Trimethylamine N-oxide | Quaternary ammonium compound | Involved in osmoregulation in marine organisms |

| Choline | Quaternary ammonium with an ethyl group | Essential nutrient involved in neurotransmission |

| Phosphatidylcholine | Glycerophospholipid | Major component of cell membranes |

| This compound | Hydroxymethyl and ammonium functionalities | Versatile for various biochemical applications |

The dual functional roles of this compound as both an amine donor and a phosphate donor make it particularly versatile for biochemical applications .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antioxidant Studies : Research has shown that Tris phosphate can enhance the antioxidant capacity of cells when subjected to oxidative stress conditions. In vitro assays demonstrated significant free radical scavenging activity compared to control groups .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various quaternary ammonium compounds found that this compound exhibited notable efficacy against Gram-positive bacteria, indicating its potential use in clinical settings .

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related ammonium phosphates and buffer agents:

*Calculated based on compositional analysis.

Key Differences:

Cation Complexity: The target compound’s cation has a branched hydroxyl-rich structure, distinct from the simpler cations in mono-/di-ammonium phosphates.

Solubility : The hydroxyl and hydroxymethyl groups in the cation likely increase aqueous solubility relative to tris- or bis-hydroxyethyl ammonium phosphates .

Applications: While mono-/di-ammonium phosphates are industrial workhorses (fertilizers, flame retardants), the target compound and its analogs (e.g., tris/bis-hydroxyethyl derivatives) are niche biochemical tools, akin to Tricine .

准备方法

Acid-Base Neutralization of Tris(hydroxymethyl)aminomethane with Phosphoric Acid

The primary synthesis route involves the neutralization of tris(hydroxymethyl)aminomethane (tris) with phosphoric acid (H₃PO₄). The reaction proceeds via proton transfer, where the amine group of tris accepts a proton from phosphoric acid, forming the ammonium cation and dihydrogen phosphate anion. The stoichiometric equation is:

Key parameters include:

-

Molar ratio : Equimolar quantities of tris and H₃PO₄ ensure complete neutralization.

-

Solvent : Reactions are typically conducted in aqueous media to facilitate proton exchange.

-

Temperature : Room temperature (20–25°C) minimizes side reactions, though slight exothermicity necessitates controlled addition.

Crystallization and Purification

Post-neutralization, the product is isolated via crystallization. Supersaturation is achieved by slow evaporation or cooling, yielding colorless crystals. Purification steps may involve:

-

Recrystallization : Dissolving the crude product in warm water (50–60°C) and filtering to remove insoluble impurities.

-

Lyophilization : Freeze-drying aqueous solutions to obtain a hygroscopic powder, as demonstrated in pharmaceutical impurity isolation protocols.

Optimization of Reaction Conditions

pH Control and Buffer Formation

The reaction’s pH critically influences product purity. Maintaining a pH range of 4.0–5.0 during neutralization ensures selective formation of the dihydrogen phosphate species. Deviations outside this range may yield secondary phosphate salts (e.g., HPO₄²⁻ or PO₄³⁻ adducts).

Solvent Systems and Reaction Kinetics

Aqueous solvents dominate due to tris’s high solubility (550 g/L at 25°C). Mixed-solvent systems (e.g., water-ethanol) enhance crystallization efficiency by reducing dielectric constant, thereby promoting lattice formation. Kinetic studies indicate completion within 2–4 hours under stirred conditions.

Physicochemical Characterization

Structural and Spectral Analysis

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C with decomposition above 200°C, consistent with phosphate salts.

Industrial and Laboratory-Scale Production

Batch Process Design

Large-scale synthesis employs jacketed reactors with:

Quality Control Metrics

Applications and Functional Performance

Buffering Capacity

Tris phosphate monobasic exhibits buffering efficacy in pH 6.0–8.0, making it suitable for:

Comparative Analysis with Alternative Buffers

| Buffer | Effective pH Range | Conductivity (μS/cm) |

|---|---|---|

| Tris phosphate monobasic | 6.0–8.0 | 450–550 |

| Tris-HCl | 7.0–9.0 | 300–400 |

| Phosphate buffer | 5.8–8.0 | 600–700 |

Data sourced from highlight its intermediate conductivity, ideal for electrophoretic applications.

Challenges and Mitigation Strategies

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate in laboratory settings?

- Methodological Answer : The compound can be synthesized via neutralization of phosphoric acid with a stoichiometric amount of (2-hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydroxide. Key steps include:

Gradual addition of phosphoric acid to the ammonium hydroxide solution under controlled pH (target pH 4–5).

Cooling the mixture to precipitate crystals.

Recrystallization using a 1:1 ethanol-water mixture to enhance purity.

Monitor reaction progress via pH titration and confirm purity through elemental analysis (C, H, N, P) and X-ray diffraction .

Q. How should researchers prepare stable buffer solutions containing this compound for chromatographic assays?

- Methodological Answer : For HPLC applications, prepare a pH 7.5 ammonium phosphate buffer by dissolving 1.32 g of dibasic ammonium phosphate in 1 L of water, adjusting with phosphoric acid. Combine with acetonitrile-methanol (7:3) in an 85:15 ratio for mobile phase optimization. Degas and filter through a 0.45 µm membrane to prevent column fouling .

Q. What standardized analytical techniques are used to assess purity and structural integrity?

- Methodological Answer :

- Purity : Ion chromatography (IC) with conductivity detection, using a Dionex IonPac AS11-HC column and 30 mM KOH eluent. Compare against USP reference standards .

- Structural Confirmation : FT-IR spectroscopy (P–O stretching at 1050–1100 cm⁻¹) and ³¹P NMR (δ = 0–2 ppm for phosphate groups) .

Advanced Research Questions

Q. How does the compound’s stability vary under high-temperature or high-humidity conditions, and how can researchers mitigate degradation?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber glass with desiccants. Degradation products include orthophosphates and ammonium salts, detectable via IC. For long-term storage, use vacuum-sealed containers at –20°C .

Q. What role does this compound play in chiral resolution or asymmetric catalysis, and how can its enantiomeric excess be quantified?

- Methodological Answer : The phosphate group acts as a chiral auxiliary in metal-ligand complexes for asymmetric hydrogenation. Enantiomeric excess (ee) is determined using chiral HPLC (Chiralpak IA column) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Calibrate with racemic and enantiopure standards .

Q. How can researchers resolve contradictions in phosphate quantification data between colorimetric and ICP-MS methods?

- Methodological Answer : Discrepancies often arise from matrix interference in colorimetric assays (e.g., molybdate-blue method). Validate results by:

Diluting samples to minimize ionic strength effects.

Using ICP-MS with ⁵⁵Mn as an internal standard for cross-verification.

Statistical analysis (Bland-Altman plots) confirms method concordance within ±5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。